2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a chemical compound with a complex structure that includes a benzoxazole ring, a sulfanyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 2-mercaptobenzoxazole with N-[(4-methoxyphenyl)methyl]acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The benzoxazole ring and methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and sulfanyl group are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol
- 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both the benzoxazole ring and the methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-8-6-12(7-9-13)10-18-16(20)11-23-17-19-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
DTFJRXVEHVPZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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